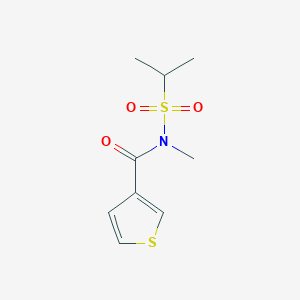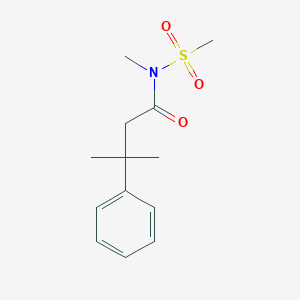
N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide, also known as DMPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPB is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide has been found to have a range of potential applications in scientific research, particularly in the study of various biochemical and physiological processes. For example, this compound has been investigated for its potential as a tool for studying the role of the renin-angiotensin system in the regulation of blood pressure. This compound has also been studied for its potential as a therapeutic agent for the treatment of various diseases, such as hypertension and heart failure.
Mecanismo De Acción
The exact mechanism of action of N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide is not fully understood, but it is believed to act as an inhibitor of the renin-angiotensin system. This system plays a key role in the regulation of blood pressure, and this compound has been found to reduce blood pressure in animal models. This compound has also been shown to have other effects on various physiological processes, such as reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including reducing blood pressure, reducing oxidative stress and inflammation, and improving endothelial function. This compound has also been found to have potential as a therapeutic agent for the treatment of various diseases, such as hypertension and heart failure. However, further research is needed to fully understand the potential benefits and limitations of this compound in these applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. Additionally, this compound has been found to have a range of potential applications in scientific research, making it a promising candidate for further investigation. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide. One area of focus could be on further investigating its mechanism of action and its potential as a therapeutic agent for the treatment of various diseases. Additionally, research could be conducted to explore the potential applications of this compound in other areas of scientific research, such as the study of oxidative stress and inflammation. Overall, there is still much to be learned about this compound and its potential applications in scientific research.
Métodos De Síntesis
N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide can be synthesized through a multi-step process involving the reaction of various chemicals, including 3-phenylbutyric acid, dimethylamine, and methanesulfonyl chloride. The synthesis process involves the formation of an amide bond between the 3-phenylbutyric acid and dimethylamine, followed by the addition of methanesulfonyl chloride to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
Propiedades
IUPAC Name |
N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-13(2,11-8-6-5-7-9-11)10-12(15)14(3)18(4,16)17/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBYNCXARWHDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N(C)S(=O)(=O)C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
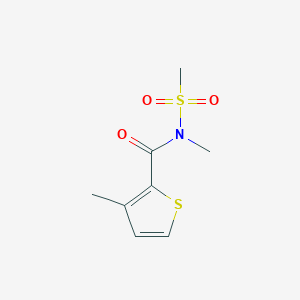
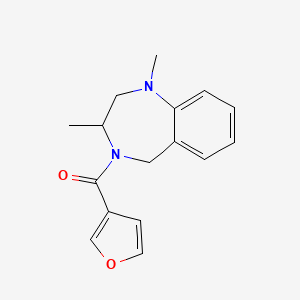

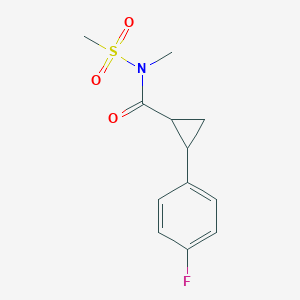


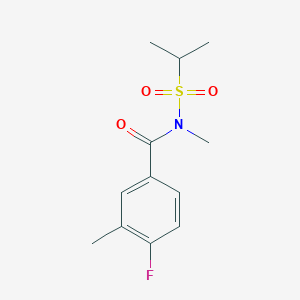

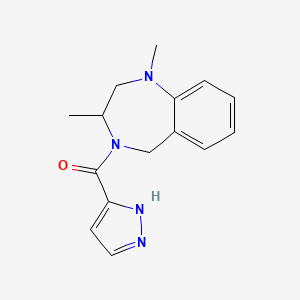
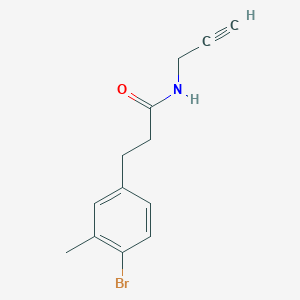
![2-[(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7583743.png)
